Ethyl (4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative characterized by a carbamate group at position 2 of the thiazole ring and a 4-methoxyphenylacetamide substituent at position 2.
Properties
IUPAC Name |
ethyl N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-15(20)18-14-17-11(9-23-14)8-13(19)16-10-4-6-12(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNILQRDVQLZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of Starting Materials
Reaction Conditions
- Solvent : Ethanol or DMF.
- Temperature : Reflux (60–80°C).
- Yield : 65–87% (based on analogous syntheses).
Example Protocol :
- Combine 4-methoxyphenylthiocarbamide (1 eq) and ethyl 2-chloroacetoacetate (1.2 eq) in ethanol.
- Reflux for 2–4 hours.
- Cool, filter, and recrystallize to obtain the thiazole intermediate.
Carbamate Installation at Position 2
The carbamate group is introduced via reaction of a hydroxyl or amine group with ethyl chloroformate.
Hydroxythiazole Intermediate
- Synthesis : Oxidize a methylthio group at position 2 to -OH using H₂O₂/CF₃COOH.
- Carbamation : Treat with ethyl chloroformate and pyridine to form the carbamate.
Example Protocol :
- Dissolve 2-hydroxythiazole (1 eq) in dry THF.
- Add ethyl chloroformate (1.5 eq) and pyridine (2 eq) at 0°C.
- Stir for 4 hours, extract, and purify via column chromatography.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Amidation
Solid-Phase Synthesis
- Immobilize the thiazole precursor on Wang resin.
- Sequential amidation and carbamation steps reduce purification needs.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | HRMS | 335.4 g/mol (calculated: 335.36 g/mol) |
| Purity | HPLC | >99% (C18 column, MeOH:H₂O = 80:20) |
| Crystal Structure | X-ray diffraction | Monoclinic, P2₁/c space group |
Challenges and Optimization
- Low Yields in Amidation : Use of coupling agents (e.g., EDCl) improves efficiency.
- Byproduct Formation : Additive (DMAP) suppresses ester hydrolysis during carbamation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Chemical Reactions
This compound can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate. These reactions typically occur in aqueous or organic solvents and may yield products such as sulfoxides or sulfones.
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Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are usually performed in anhydrous solvents like tetrahydrofuran and may produce amines or alcohols.
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Substitution: The ethyl carbamate group can undergo nucleophilic substitution reactions, where it may be replaced by various nucleophiles such as amines or thiols. These reactions are conducted in polar solvents like dimethyl sulfoxide.
Common Reagents and Conditions
The choice of reagents and reaction conditions is critical for achieving the desired products.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous or organic solvents |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous solvents like tetrahydrofuran |
| Substitution | Amines, thiols | Polar solvents like dimethyl sulfoxide |
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
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Oxidation Products: Sulfoxides or sulfones.
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Reduction Products: Amines or alcohols.
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Substitution Products: Compounds with the ethyl carbamate group replaced by other nucleophiles.
Biological and Chemical Significance
Thiazole derivatives, including Ethyl (4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, are of significant interest due to their potential biological activities. They have been studied for their antimicrobial and anticancer properties, with modifications to the thiazole ring often enhancing these activities .
Future Research Directions
Future studies should focus on optimizing reaction conditions to improve yields and purity, as well as exploring the biological activities of derivatives synthesized from this compound. Additionally, investigating the structure-activity relationships of these compounds will be crucial for developing new therapeutic agents.
Scientific Research Applications
Chemical Synthesis
Ethyl (4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate serves as a valuable building block for the synthesis of more complex thiazole derivatives. Its unique structure allows chemists to explore modifications that can lead to novel compounds with enhanced properties.
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Properties : Studies have shown that thiazole derivatives possess notable antibacterial activity against various strains, often outperforming standard antibiotics like ampicillin and streptomycin. This compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : The compound has been studied for its effects on cancer cell proliferation. It is believed to inhibit specific enzymes involved in cell growth, which may lead to its application in cancer therapy.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets suggests that it may have applications in treating conditions such as infections and cancer .
Industrial Applications
This compound is also utilized in the development of new materials and chemical processes within industrial settings. Its unique properties may contribute to advancements in material science and chemical engineering.
Antimicrobial Activity
Recent studies indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, research demonstrated that these compounds showed enhanced antibacterial potency against resistant bacterial strains, suggesting their potential as new antibiotic agents .
Anticancer Research
In vitro studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Specific assays revealed that treatment with this compound led to reduced viability of cancer cells, indicating its role as a promising candidate for further development in oncology .
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Table 1: Structural Comparison of Key Compounds
Key Observations :
Key Observations :
Pharmacological Activity
Biological Activity
Ethyl (4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization. The key synthetic steps are as follows:
- Formation of Thiazole Ring : The initial step often involves the reaction of appropriate thioketones with α-bromoacids or derivatives to yield thiazole derivatives.
- Carbamate Formation : The carbamate moiety is introduced via reaction with ethyl chloroformate or similar reagents under basic conditions.
- Substitution Reactions : The incorporation of the 4-methoxyphenyl group is achieved through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown enhanced antibacterial potency against various strains, outperforming standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Ethyl (4-(methoxyphenyl)... | 0.008 | Antibacterial |
| Reference Drug (Ampicillin) | 0.030 | Antibacterial |
| Reference Drug (Streptomycin) | 0.060 | Antibacterial |
Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as phosphodiesterase type 5 (PDE5). Studies indicate that certain thiazole derivatives can significantly reduce PDE5 activity, which is crucial for therapeutic applications in erectile dysfunction and pulmonary hypertension .
Table 2: PDE5 Inhibitory Activity
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| Ethyl (4-(methoxyphenyl)... | 0.040 | More potent than sildenafil |
| Control (Sildenafil) | 0.050 | Benchmark |
Case Studies
Several case studies have highlighted the biological effects of thiazole derivatives, including:
- Study on Cancer Cell Lines : A study demonstrated that thiazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
- In Vivo Studies : Animal models treated with similar compounds showed significant reductions in tumor size and improved survival rates, indicating promising therapeutic potential .
- Mechanism of Action : Research has suggested that the mechanism involves the inhibition of specific enzyme pathways critical for tumor growth and proliferation.
Q & A
Q. How can this compound be optimized for therapeutic potential?
- Strategies :
- Prodrug Design : Introduce esterase-labile groups to improve bioavailability .
- Polymer Conjugation : PEGylation to enhance solubility and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
